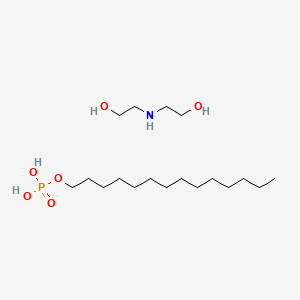

Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate

Description

EINECS 308-609-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.

Properties

CAS No. |

98143-44-3 |

|---|---|

Molecular Formula |

C18H42NO6P |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;tetradecyl dihydrogen phosphate |

InChI |

InChI=1S/C14H31O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;6-3-1-5-2-4-7/h2-14H2,1H3,(H2,15,16,17);5-7H,1-4H2 |

InChI Key |

ILRIOLRTHYIKHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |

Related CAS |

65104-57-6 65104-56-5 |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 308-609-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

EINECS 308-609-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a component in drug formulations. Industrial applications include its use in manufacturing processes and as an intermediate in the production of other chemicals .

Mechanism of Action

The mechanism of action of EINECS 308-609-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

EINECS 308-609-6 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include amyl nitrite (EINECS 203-770-8), bismuth tetroxide (EINECS 234-985-5), and mercurous oxide (EINECS 239-934-0) . Each of these compounds has unique properties and applications, but EINECS 308-609-6 stands out due to its specific chemical structure and reactivity.

Biological Activity

Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate (BHEA-TP) is a quaternary ammonium compound with significant biological activity, particularly in antimicrobial applications. Its unique structure, featuring two hydroxyethyl groups and a long-chain tetradecyl moiety, contributes to its surfactant properties and potential therapeutic applications.

- Molecular Formula : CHNOP

- Molecular Weight : Approximately 757.117 g/mol

- Structure : The compound consists of a quaternary ammonium center, which enhances its interaction with biological membranes due to its cationic nature.

BHEA-TP exhibits its biological activity primarily through:

- Membrane Disruption : The cationic nature allows BHEA-TP to interact with negatively charged microbial membranes, leading to disruption and cell lysis.

- Encapsulation and Drug Delivery : Its surfactant properties facilitate the encapsulation of therapeutic agents, enhancing their transport across biological barriers.

Antimicrobial Properties

BHEA-TP has demonstrated broad-spectrum antimicrobial activity against various pathogens, including:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus species.

- Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Shows potential antifungal effects, making it suitable for use in disinfectants and antiseptics .

Case Studies

- Antibacterial Efficacy : A study indicated that BHEA-TP showed a significant reduction in bacterial counts when tested against E. coli in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5% w/v, highlighting its potency as an antimicrobial agent .

- Drug Delivery Systems : Research has shown that BHEA-TP can enhance the bioavailability of certain drugs by facilitating their transport across cellular membranes. This property is particularly beneficial for hydrophobic drugs that require improved solubility for effective delivery.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Applications |

|---|---|---|---|

| BHEA-TP | Quaternary ammonium with tetradecyl chain | Broad-spectrum against Gram-positive and Gram-negative bacteria | Antiseptics, drug delivery |

| Benzalkonium chloride | Quaternary ammonium | Stronger against Gram-positive bacteria; less effective on Gram-negative | Disinfectants, cleaning products |

| Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate | Similar structure but with three hydroxyethyl groups | Enhanced activity due to increased positive charge density | Drug delivery systems |

Applications

BHEA-TP is utilized in various fields:

- Medical Applications : As a potential drug delivery agent due to its ability to encapsulate therapeutic compounds.

- Industrial Uses : Employed in formulations for lubricants and surfactants, taking advantage of its surfactant properties.

- Research Applications : Investigated for its interactions with biological molecules, contributing to studies on membrane permeability and protein functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.